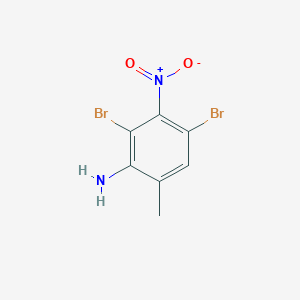

2,4-Dibromo-6-methyl-3-nitroaniline

Description

Properties

IUPAC Name |

2,4-dibromo-6-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-3-2-4(8)7(11(12)13)5(9)6(3)10/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPFCDKCGCSKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromo 6 Methyl 3 Nitroaniline

Regioselective Bromination of Substituted Anilines

The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the aniline (B41778) ring. The amino group is a powerful ortho-, para-director, while a methyl group is also an ortho-, para-director, albeit weaker. A nitro group, being a deactivating group, is a meta-director.

In the synthesis of 2,4-Dibromo-6-methyl-3-nitroaniline, a potential precursor is 2-methyl-3-nitroaniline (B147196) or 2-methyl-5-nitroaniline. medium.com The bromination of such precursors needs to be carefully controlled to introduce bromine atoms at the desired positions. For instance, the bromination of anilines with an electron-withdrawing group in the meta position can be influenced by the solvent's polarity. lookchem.com

A highly practical method for regioselective bromination of anilines utilizes a copper-catalyzed oxidative bromination. sci-hub.se This method employs sodium bromide (NaBr) and sodium persulfate (Na2S2O8) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O). sci-hub.se This approach offers mild reaction conditions and high regioselectivity. sci-hub.se For example, the bromination of 2-nitroaniline (B44862) using this method yields 4-bromo-2-nitroaniline (B116644) with high selectivity. sci-hub.se

| Starting Material | Brominating Agent | Catalyst/Conditions | Product |

| 2-Nitroaniline | NaBr, Na2S2O8 | CuSO4·5H2O, CH3CN/H2O | 4-Bromo-2-nitroaniline |

| Substituted Anilines | N-Bromosuccinimide | Varied Solvents | Regioselective brominated products |

Influence of Oxidants and Reaction Conditions on Bromination

The choice of oxidant and reaction conditions plays a crucial role in the outcome of the bromination reaction. Oxidants like sodium persulfate are used in conjunction with a bromide source to generate the active brominating species in situ. sci-hub.se The reaction temperature and solvent system can also significantly impact the regioselectivity and yield of the bromination. lookchem.comsci-hub.se For instance, N-Bromosuccinimide (NBS) is a common and effective reagent for the electrophilic bromination of anilines, where the solvent can markedly affect the regiochemical outcome. lookchem.com

Reaction Pathways and Chemical Transformations of 2,4 Dibromo 6 Methyl 3 Nitroaniline

Reductive Transformations of the Nitro Group

The reduction of the nitro group is a fundamental transformation in nitroaromatic chemistry, yielding an amino group that is a key precursor for many further reactions.

Chemoselective Hydrogenation to Amino Derivatives

Detailed research findings specifically documenting the chemoselective hydrogenation of 2,4-Dibromo-6-methyl-3-nitroaniline to its corresponding amino derivative (a substituted diamine) are not prominently available in the surveyed scientific literature. In principle, this transformation involves the selective reduction of the nitro group while leaving the bromo substituents and the existing amino group intact.

Application of Flow Chemistry in Reduction Processes

There is no specific information available in the searched literature regarding the application of flow chemistry for the reduction of this compound.

Reactivity of the Amino Group

The primary amino group on the aniline (B41778) ring is a versatile functional group that can undergo numerous reactions, most notably diazotization and acylation.

Diazotization Reactions and Subsequent Transformations

The conversion of the primary aromatic amino group of this compound into a diazonium salt is a documented potential reaction. lookchem.com This process, known as diazotization, typically involves treating the aniline with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures.

The resulting diazonium salt is a highly valuable intermediate that can undergo a wide array of subsequent transformations, although specific examples for this particular compound are not detailed in the available literature. Generally, these transformations include:

Replacement by a hydrogen atom (deamination): Often achieved by reacting the diazonium salt with hypophosphorous acid or by boiling in alcohol ("Kochen mit Alkohol"). lookchem.com

Replacement by a halogen (Sandmeyer reaction): Using copper(I) halides to introduce chloro, or iodo substituents.

Replacement by a cyano group (Sandmeyer reaction): Using copper(I) cyanide.

Replacement by a hydroxyl group: By heating the acidic diazonium salt solution.

Azo coupling: Reacting with activated aromatic compounds to form azo dyes.

Formation of Amides and Acetanilides

Specific studies detailing the formation of amides or acetanilides directly from this compound were not found in the searched literature. This reaction would typically involve the acylation of the amino group with an acyl halide or anhydride (B1165640). The resulting N-acylated product would have reduced basicity and nucleophilicity of the nitrogen atom.

Reactivity of the Bromo Substituents

Information regarding the specific reactivity of the bromo substituents on the this compound ring is not available in the reviewed literature. Generally, aryl bromides are known to participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon bonds. The feasibility of these reactions would depend on the electronic environment of the ring and the specific catalytic system employed.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd(0)-catalyzed)

The bromine substituents on this compound serve as reactive handles for palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are anticipated to proceed at the positions of the bromine atoms.

The regioselectivity of these reactions is a key consideration. The bromine at the C4 position is flanked by a nitro group and a bromine at C2, while the bromine at C2 is ortho to both the amino and methyl groups. Steric hindrance around the C2-bromo position, due to the adjacent methyl group, may influence the accessibility of the catalytic complex. Conversely, the electronic activation provided by the electron-withdrawing nitro group at the meta position (C3) could enhance the reactivity of the C4-bromo position towards oxidative addition to the Pd(0) catalyst.

In analogous systems, such as 2,6-dibromo-4-nitroaniline (B165464), Suzuki cross-coupling reactions with various aryl boronic acids have been successfully performed. researchgate.netresearchgate.net These reactions often proceed with high yields, demonstrating the feasibility of coupling at the bromine-substituted positions. For instance, the reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids in the presence of a palladium catalyst like Pd(OAc)₂ can yield 2,6-bisaryl-4-nitroanilines. researchgate.net It is plausible that this compound would undergo similar transformations, potentially with selectivity for one of the bromo-positions depending on the reaction conditions and the specific cross-coupling partner.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromoanilines

| Bromoaniline Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2,6-Dibromo-4-nitroaniline | 4-Methylphenyl boronic acid | Pd(OAc)₂, K₂CO₃ | 2,6-Bis(4-methylphenyl)-4-nitroaniline | researchgate.net |

| 2,4,6-Tribromoaniline | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | 2,4,6-Tris(phenyl)aniline | researchgate.net |

| Dibromoanilines | Various boronic acids | Ph-DHTP, Pd(OAc)₂ | Mono-arylated products | researchgate.net |

Potential for Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, enhanced by the presence of the nitro group, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, one of the bromine atoms.

The nitro group is a strong activating group for SNAr, particularly when it is ortho or para to the leaving group, as it can stabilize the intermediate Meisenheimer complex through resonance. In this compound, the nitro group is ortho to the bromine at C4 and meta to the bromine at C2. Therefore, nucleophilic attack is more likely to occur at the C4 position, leading to the displacement of the C4-bromo substituent.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would be expected to yield 2-bromo-6-methyl-4-methoxy-3-nitroaniline. Similarly, reaction with an amine could introduce a new amino substituent at the C4 position. The success of such reactions often depends on the reaction conditions, including the solvent and temperature. Aprotic polar solvents are typically employed to facilitate the reaction. conicet.gov.arrsc.org

Electrophilic Aromatic Substitution on the Aromatic Ring

While the aromatic ring of this compound is generally deactivated towards electrophilic attack due to the presence of the electron-withdrawing nitro and bromo groups, the powerful activating effect of the amino group can still direct electrophilic substitution. The outcome of such reactions is determined by a complex interplay of steric and electronic effects.

The amino group is a strong ortho, para-director. However, in this compound, both ortho positions (C2 and C6) and the para position (C4) are already substituted. The only available position for substitution is C5.

The directing effects of the other substituents must also be considered:

Methyl group (C6): A weak ortho, para-director. It directs towards C5 (ortho) and C2 (para, substituted).

Nitro group (C3): A strong meta-director. It directs towards C5 (meta).

Bromo groups (C2, C4): Weak ortho, para-directors and deactivators. The C2-bromo directs towards C3 (ortho, substituted) and C5 (para). The C4-bromo directs towards C3 (ortho, substituted) and C5 (ortho).

Considering these directing effects, the C5 position is the most likely site for electrophilic attack. The amino, methyl, and both bromo groups all direct towards this position. Although the nitro group deactivates the ring, its meta-directing effect also points to C5.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, further nitration would likely require strong nitrating agents. Halogenation, such as bromination, might proceed at the C5 position, yielding 2,4,5-tribromo-6-methyl-3-nitroaniline. The specific outcome and feasibility of these reactions would need to be determined experimentally, as the high degree of substitution and the presence of both activating and deactivating groups create a complex system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of protons and carbons.

The ¹H NMR spectrum of this compound provides distinct signals for the different types of protons present in the molecule. The aromatic region of the spectrum is of particular interest. A singlet is observed for the lone aromatic proton, a result of its isolation from other protons on the ring. The protons of the methyl group also give rise to a characteristic singlet. The amine (NH2) protons typically appear as a broad singlet.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.95 | Singlet |

| Methyl (CH3) | 2.50 | Singlet |

| Amine (NH2) | 5.50 | Broad Singlet |

This table is based on generalized spectral data and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the various substituents on the aromatic ring.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-NH2 | 145.0 |

| C-Br (C2) | 115.0 |

| C-NO2 | 148.0 |

| C-Br (C4) | 118.0 |

| C-CH | 135.0 |

| C-CH3 | 130.0 |

| CH3 | 20.0 |

This table is based on generalized spectral data and may vary based on solvent and experimental conditions.

While ¹H and ¹³C NMR are the most common techniques, the study of other nuclei like ¹⁵N and ¹⁷O can provide further structural details, especially regarding the nitro and amino groups. acs.org

¹⁵N NMR: The chemical shifts of the nitrogen atoms in the amino and nitro groups are highly sensitive to their electronic environment. huji.ac.il For aniline derivatives, these shifts can be correlated with the electronic effects of the substituents on the aromatic ring. researchgate.net In related nitroanilines, the ¹⁵N chemical shift of the nitro group is found in a distinct region compared to the amino group. sigmaaldrich.com Isotopic enrichment with ¹⁵N is often necessary to obtain a signal in a reasonable timeframe due to its low natural abundance. huji.ac.il

¹⁷O NMR: Oxygen-17 NMR is a less common but powerful tool for probing the oxygen atoms of the nitro group. huji.ac.il The ¹⁷O nucleus is quadrupolar, which often leads to broad signals. huji.ac.il However, the chemical shifts are very sensitive to the electronic structure and the torsion angle of the nitro group relative to the aromatic ring. rsc.org Studies on related nitroaromatic compounds have shown a correlation between the ¹⁷O chemical shift and the degree of steric hindrance around the nitro group. rsc.orgresearchgate.net The low natural abundance and quadrupolar nature of ¹⁷O make these experiments challenging. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The amino (NH2) group shows symmetric and asymmetric stretching vibrations. The nitro (NO2) group also has distinct symmetric and asymmetric stretching frequencies. Aromatic C-H and C=C stretching vibrations, as well as the C-N and C-Br stretching modes, are also observable.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3480 |

| N-H Stretch (symmetric) | ~3370 |

| C-H Stretch (aromatic) | ~3100 |

| C=C Stretch (aromatic) | ~1600 |

| N-O Stretch (asymmetric) | ~1530 |

| N-O Stretch (symmetric) | ~1350 |

| C-N Stretch | ~1300 |

| C-Br Stretch | ~600-700 |

This table is based on generalized spectral data for similar compounds and may vary.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the nitro group and the vibrations of the aromatic ring are typically strong in the Raman spectrum. Studies on similar molecules like 2,6-dibromo-4-nitroaniline have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations to make detailed vibrational assignments. nih.gov

Mass Spectrometry Techniques

Following a comprehensive search of available scientific literature and spectral databases, no specific mass spectrometry data, including detailed research findings or fragmentation patterns, could be located for the compound this compound. While mass spectrometry is a standard technique for the structural elucidation and confirmation of organic molecules, it appears that the specific mass spectral analysis of this particular compound has not been published or made publicly available in the searched resources.

Mass spectrometry techniques are fundamental in chemical analysis, providing information about the mass-to-charge ratio of ions. This data allows for the determination of the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. Typically, for a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to first separate the compound from any impurities and then to obtain its mass spectrum.

In a typical mass spectrum, one would expect to observe a molecular ion peak corresponding to the molecular weight of the compound. For this compound (C₇H₆Br₂N₂O₂), the exact mass can be calculated. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with contributions from the major isotopes ⁷⁹Br and ⁸¹Br.

Subsequent fragmentation would likely involve the loss of functional groups such as the nitro group (NO₂) or the methyl group (CH₃), as well as the cleavage of bromine atoms. The resulting fragment ions would be detected and presented in the mass spectrum as peaks at lower mass-to-charge ratios. The analysis of these fragmentation pathways would be crucial for confirming the structure of the molecule.

Despite the expected utility of mass spectrometry for the characterization of this compound, the absence of published data prevents a detailed discussion of its specific mass spectral behavior and the presentation of experimental data tables. Further experimental investigation would be required to determine and document the mass spectrometric properties of this compound.

Multi Step Synthetic Routes from Precursors

Strategies Involving Amine Protection and Deprotection

The synthesis of polysubstituted anilines like this compound is often complicated by the powerful activating and ortho-, para-directing nature of the amino group. Direct bromination and nitration of the aniline (B41778) precursor can lead to a mixture of products and potential oxidation of the starting material. To overcome these challenges, a common strategy involves the temporary protection of the amine functionality.

One effective approach is the conversion of the aniline to an acetanilide (B955). The acetyl group moderates the activating effect of the amine and provides steric hindrance, which can influence the regioselectivity of subsequent electrophilic substitution reactions. For instance, the nitration of acetanilide derivatives is a well-established method in organic synthesis. The general mechanism involves the attack of the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, on the aromatic ring. The acetamido group directs the incoming nitro group primarily to the para position, and to a lesser extent, the ortho position.

A plausible route to this compound could, therefore, begin with the protection of a suitable precursor like 4,6-dibromo-2-methylaniline as its acetamide. The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide, for example, is achieved by the acetylation of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride (B1165640) in acetic acid. nih.gov A similar protection strategy could be envisioned for a dibromomethylaniline precursor before the introduction of the nitro group.

Another relevant protecting group is the benzenesulfonyl group. The existence of N-(2,4-Dibromo-6-methyl-3-nitrophenyl)benzenesulfonamide suggests a synthetic pathway where the aniline is protected as a sulfonamide. chemicalbook.com This protecting group is robust and can withstand harsh reaction conditions that might be required for subsequent bromination or nitration steps. After the desired functional groups are in place, the protecting group can be removed, typically via acid or base hydrolysis, to yield the final this compound.

| Protecting Group | Introduction Reagent | Deprotection Condition | Key Advantage |

| Acetyl | Acetic anhydride/Acetic acid | Acid or base hydrolysis | Moderates activating effect, influences regioselectivity |

| Benzenesulfonyl | Benzenesulfonyl chloride | Acid or base hydrolysis | Robust, withstands harsh reaction conditions |

Sequential Functional Group Transformations

The synthesis of this compound is fundamentally a process of sequential functional group transformations, where the order of nitration and bromination steps is critical to achieving the correct substitution pattern. The directing effects of the methyl, amino (or protected amino), and nitro groups govern the position of the incoming electrophiles.

One logical synthetic sequence could start with 2-methyl-3-nitroaniline (B147196). In this molecule, the amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. The methyl group is a weaker ortho-, para-director. The positions ortho and para to the amino group are C4, C6, and the position meta to the nitro group is C5. The bromination of this starting material would likely lead to substitution at the C4 and C6 positions, which are activated by the amino group, to yield this compound. The synthesis of related compounds, such as the bromination of o-nitroaniline to produce 4-bromo-2-nitroaniline (B116644), often utilizes bromine in acetic acid. rsc.org

Alternatively, one could start with a pre-brominated precursor. For example, the nitration of 2,6-dibromo-4-methylaniline could be considered. In this case, the amino group would direct the incoming nitro group to the ortho and para positions. However, these positions are already occupied by bromine atoms. The methyl group would direct to its ortho and para positions (C3, C5, and C-NH2). The bromine atoms are deactivating but ortho-, para-directing. The nitration of such a sterically hindered and electronically complex substrate would need to be carefully controlled to achieve the desired 3-nitro isomer. The nitration of 2,6-dimethylaniline (B139824) to 2,6-dimethyl-4-nitroaniline (B101641) has been achieved by first protecting the amine as a sulfonanilide, followed by nitration and deprotection. researchgate.net

The synthesis of the related compound 2,6-dibromo-4-nitroaniline is well-documented and typically proceeds via the direct bromination of 4-nitroaniline in a suitable solvent like dichloromethane (B109758) or in an acidic medium. chemicalbook.comgoogle.com This highlights the feasibility of introducing bromine atoms into a pre-existing nitroaniline structure.

| Starting Material | Reagent for Next Step | Plausible Intermediate/Product |

| 2-Methyl-3-nitroaniline | Bromine in acetic acid | This compound |

| 2,6-Dibromo-4-methylaniline | Nitric acid/Sulfuric acid | 2,6-Dibromo-4-methyl-X-nitroaniline (isomer mixture possible) |

| 4-Nitroaniline | Bromine | 2,6-Dibromo-4-nitroaniline chemicalbook.com |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of halogenated nitroaromatics often involves hazardous reagents and solvents. The application of green chemistry principles aims to mitigate these issues by focusing on aspects such as the use of safer solvents and the in situ generation of reagents to avoid the handling and transportation of hazardous materials.

A significant advancement in the green synthesis of related compounds, such as 2,6-dibromo-4-nitroaniline, involves moving away from traditional organic solvents. An organic solvent-free process has been developed for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using an aqueous acidic medium. rsc.orggoogle.com This approach not only reduces the reliance on volatile and often toxic organic solvents but also simplifies the product work-up, which can often be achieved by simple filtration and washing with water. google.com The aqueous filtrate from such processes can also be recycled, further minimizing waste. google.comresearchgate.net

To avoid the direct use of hazardous elemental bromine, methods for its in situ generation have been developed. A notable green method for the bromination of anilines and other aromatic compounds is the use of a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. google.comresearchgate.net In this system, the active brominating species, hypobromous acid (HOBr), is generated in situ. This method has been successfully applied to the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline at ambient conditions. google.comresearchgate.net The bromide-bromate salts are stable, non-hazardous, and relatively inexpensive to prepare. researchgate.net This in situ generation of the brominating agent enhances the safety and efficiency of the process, making it a more sustainable alternative to conventional bromination techniques. researchgate.net

| Green Chemistry Approach | Description | Example Application | Benefits |

| Aqueous Medium Synthesis | Replacing organic solvents with water. | Synthesis of 2,6-dibromo-4-nitroaniline in aqueous acidic medium. rsc.orggoogle.com | Reduced VOCs, simplified work-up, potential for recycling. google.com |

| In Situ Reagent Generation | Generating the reactive species directly in the reaction mixture. | Use of NaBr/NaBrO₃ to generate HOBr for bromination. google.comresearchgate.net | Avoids handling of hazardous bromine, increased safety, stable reagents. researchgate.net |

Theoretical and Computational Investigations of 2,4 Dibromo 6 Methyl 3 Nitroaniline

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of molecules at the atomic level. These ab initio and density-based methods allow for the prediction of molecular geometries, electronic structures, and various spectroscopic properties. For molecules like 2,4-Dibromo-6-methyl-3-nitroaniline, these calculations can elucidate the influence of the various substituents on the aniline (B41778) framework.

In typical studies of similar compounds, such as substituted anilines, calculations are often performed using basis sets like 6-31G(d) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov The choice of functional in DFT, for instance B3LYP or M06-2X, is crucial for accurately describing the system, especially when non-covalent interactions are of interest. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that define its shape.

The key structural features to be determined would be:

The planarity of the benzene (B151609) ring and the displacement of substituents. In related structures like 2,6-dibromo-4-methylaniline (B181599), bromine atoms have been found to be slightly displaced from the mean plane of the benzene ring. nih.gov

The orientation of the amino (-NH2), nitro (-NO2), and methyl (-CH3) groups relative to the ring. The rotation of these groups can lead to different conformers with varying energies. Intramolecular hydrogen bonds, for example between the amino and nitro groups, can significantly influence the preferred conformation. In many 2-nitroaniline (B44862) derivatives, a strong intramolecular hydrogen bond between the amino and nitro groups creates a stable six-membered ring-like structure.

A conformational analysis would systematically explore the potential energy surface of the molecule by rotating the single bonds (e.g., C-N bonds of the amino and nitro groups, C-C bond of the methyl group) to identify all stable conformers and the energy barriers between them.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Aniline Derivative (Note: Data below is hypothetical and for illustrative purposes, as specific data for the title compound is not available in the cited literature. It is based on typical values for similar molecules.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | ~0 |

| C-N (amino) | ~1.39 | - | - |

| C-N (nitro) | ~1.47 | - | - |

| C-Br | ~1.90 | - | - |

| C-C (methyl) | ~1.51 | - | - |

| C-C-N (amino) | - | ~121 | - |

| C-C-N (nitro) | - | ~119 | - |

| O-N-O | - | ~124 | - |

| H-N-H | - | ~113 | - |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For nitro-aromatic compounds, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is often centered on the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. For this compound, the MEP would be expected to show:

Negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack.

Positive potential (blue) around the hydrogen atoms of the amino group, indicating a region for nucleophilic attack and hydrogen bond donation.

A region of relatively neutral potential associated with the aromatic ring and methyl group.

Prediction of Molecular Basicity and Acidity

Computational methods can predict the acidity and basicity of a molecule through several approaches:

Proton Affinity (PA) : The basicity of the amino group can be calculated as the negative of the enthalpy change for its protonation. A higher proton affinity indicates greater basicity.

pKa Calculation : The acidity of the amino group (as a Brønsted acid) can be predicted by calculating the Gibbs free energy change for its deprotonation in a solvent, often using a continuum solvation model.

MEP Analysis : The value of the electrostatic potential minimum near the amino group nitrogen can be correlated with its basicity. A more negative MEP minimum suggests a stronger basic character.

The presence of two electron-withdrawing bromine atoms and a nitro group on the ring is expected to significantly decrease the basicity of the amino group compared to aniline, as these groups pull electron density away from the nitrogen atom, making its lone pair less available for protonation.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is determined by a delicate balance of intermolecular interactions. The functional groups on this compound—amino, nitro, bromo, and methyl—all play a role in directing the crystal packing.

Hydrogen Bonding Networks

The amino group is a classic hydrogen bond donor, while the nitro group is an effective hydrogen bond acceptor. This combination is a powerful driver for forming specific supramolecular structures.

N-H···O Hydrogen Bonds : The primary hydrogen bond expected would be between the amino group of one molecule and the nitro group of a neighboring molecule. Studies on related compounds like 2-methyl-4-nitroaniline (B30703) show that molecules act as both double donors and double acceptors of N-H···O hydrogen bonds, creating robust three-dimensional frameworks. researchgate.net

N-H···N Hydrogen Bonds : In some crystal structures, such as that of 2,6-dibromo-4-methylaniline, weak N-H···N hydrogen bonds link molecules into chains. nih.gov

Intramolecular N-H···Br Contacts : The proximity of the amino group to a bromine atom could result in short intramolecular contacts, which can influence the conformation of the amino group. nih.gov

Aromatic (π-π) Stacking Interactions

In addition to hydrogen bonding and π-stacking, halogen bonding (Br···Br or Br···O) is another potential interaction that could influence the crystal structure. Theoretical investigations on 2,6-dibromo-4-nitroaniline (B165464) have shown that Br···Br halogen bonds can have binding energies between -1.66 and -9.77 kcal/mol, with dispersion forces being the main stabilizing factor. nih.gov

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Amino (-NH2) | Nitro (-NO2) | Primary interaction, likely forming chains or sheets. |

| Hydrogen Bond | Amino (-NH2) | Amino (-NH2) | Possible, could form secondary linkages. |

| Halogen Bond | Bromo (-Br) | Bromo (-Br) or Nitro (-NO2) | Directional interaction contributing to the overall packing. |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to cohesion, but may be sterically hindered. |

| van der Waals | Methyl (-CH3), Hydrogens | All atoms | General, non-directional attractive forces. |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, providing a detailed picture of how molecules pack together and the nature of the forces holding them in place.

The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts. Key features of this analysis include:

d_norm surface: This surface reveals close contacts between atoms. Red spots on the d_norm surface indicate hydrogen bonds and other close interactions, which are crucial for the stability of the crystal structure.

d_i and d_e surfaces: These surfaces map the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface, respectively. They provide a quantitative measure of the intermolecular distances.

While specific data for this compound is not available, studies on related nitroaniline and bromo-substituted aromatic compounds consistently show the importance of O···H and H···H contacts in dictating the crystal packing. For instance, in a related compound, diaquadinitratobis(4-nitroaniline)copper(II), O···H/H···O contacts account for 55.8% of the intermolecular interactions. nih.gov Similarly, in another complex, H⋯H (44.1%) and O⋯H/H⋯O (34.3%) are the most significant contributors to crystal packing. nih.gov

Table 1: Hypothetical Hirshfeld Surface Interaction Percentages for this compound

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | Data not available |

| Br···H/H···Br | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| Br···Br | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical and are not based on experimental or computational data for this compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a cornerstone of modern chemical research for elucidating reaction mechanisms. These studies can map out the entire energy landscape of a chemical reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed.

For a substituted aniline like this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation. For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals used the M06-2X and CCSD(T) methods to compute the reaction mechanism and kinetics. mdpi.comresearchgate.net Such an approach for this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm the nature of the stationary points (minima or transition states) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) calculations: To ensure that a transition state connects the correct reactants and products.

Calculation of Reaction Energetics: Determining the activation barriers and reaction energies to predict the feasibility and selectivity of a reaction.

Computational studies on related anilines have provided deep insights into reaction pathways. For instance, in the synthesis of substituted anilines, computational modeling has been used to rule out proposed mechanisms and to understand the conformational requirements for key reaction steps. nih.gov These studies often reveal that the electronic effects of substituents, such as the nitro group and bromine atoms in this compound, play a critical role in determining the reaction pathway and regioselectivity.

Table 2: Hypothetical Computational Data for a Reaction of this compound

| Parameter | Hypothetical Value |

| Activation Energy (kcal/mol) | Data not available |

| Reaction Energy (kcal/mol) | Data not available |

| Key Transition State Bond Distances (Å) | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical and are not based on experimental or computational data for this compound.

Synthetic Applications of 2,4 Dibromo 6 Methyl 3 Nitroaniline and Its Derivatives

Precursor in the Synthesis of Heterocyclic Systems

The chemical architecture of 2,4-Dibromo-6-methyl-3-nitroaniline makes it an ideal starting point for synthesizing a range of heterocyclic compounds. The presence of an amino group and a reducible nitro group in an ortho position (after reduction) is key to forming fused ring systems.

Formation of Indole (B1671886) Derivatives

While direct synthesis from this compound is not extensively documented, its structural precursor, 2-methyl-3-nitroaniline (B147196), is a known starting material for indole synthesis. The journey from this compound to an indole derivative would typically involve the reduction of the nitro group to a second amino group, followed by conversion of one of the amino groups into a suitable leaving group for cyclization, or by employing strategies like the Fischer indole synthesis.

In a representative Fischer indole synthesis, an arylhydrazine is condensed with an aldehyde or ketone. The diamine derivative of the title compound could be selectively mono-diazotized and reduced to form the corresponding hydrazine. This hydrazine, now containing the dibromo-methyl substitution pattern, could react with a ketone like cyclohexanone. The resulting hydrazone would then undergo acid-catalyzed indolization to furnish a highly substituted tetrahydrocarbazole, a core structure found in many alkaloids. rsc.org This approach allows the incorporation of the specific bromine and methyl substituents from the initial aniline (B41778) into the final indole framework.

Synthesis of Riboflavine Analogues

Riboflavin (Vitamin B2) and its analogues are characterized by the alloxazine (B1666890) heterocyclic system. The standard synthesis of alloxazines involves the condensation of an o-phenylenediamine (B120857) with alloxan (B1665706). prepchem.com this compound serves as a masked o-phenylenediamine. The critical first step is the reduction of its nitro group.

This transformation is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. This reduction yields 4,6-dibromo-2-methylbenzene-1,3-diamine. This substituted o-phenylenediamine can then be directly condensed with alloxan in an aqueous or alcoholic medium. The reaction proceeds readily at room temperature or with gentle heating to form the target 7,9-dibromo-6-methylalloxazine, a direct analogue of riboflavin's core structure. prepchem.com This method provides a straightforward route to novel, heavily substituted alloxazines whose properties can be fine-tuned by the presence of the halogen and methyl groups. nih.govrsc.org

Reaction Scheme for Alloxazine Synthesis

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|---|

| 1 | This compound | Reducing Agent (e.g., SnCl₂/HCl) | Reduction of nitro group | 4,6-Dibromo-2-methylbenzene-1,3-diamine |

Derivatization to Quinoxalinones and Benzodiazepines

The reduced form of the title compound, 4,6-dibromo-2-methylbenzene-1,3-diamine, is also a key intermediate for other important heterocyclic families, including quinoxalinones and benzodiazepines.

Quinoxalinones: These structures are typically synthesized by condensing an o-phenylenediamine with an α-ketoacid or its ester. organic-chemistry.orgnih.gov For instance, reacting 4,6-dibromo-2-methylbenzene-1,3-diamine with ethyl pyruvate (B1213749) or glyoxylic acid under acidic or thermal conditions would lead to cyclocondensation, yielding a 6,8-dibromo-5-methyl-substituted quinoxalin-2(1H)-one. The nature of the final product can be controlled by the choice of the 1,2-dicarbonyl compound. researchgate.net

Benzodiazepines: The 1,4- and 1,5-benzodiazepine scaffolds are privileged structures in medicinal chemistry. rsc.org Their synthesis often involves the reaction of an o-phenylenediamine with various carbonyl compounds. rsc.orgnih.gov The condensation of 4,6-dibromo-2-methylbenzene-1,3-diamine with a β-diketone such as acetylacetone (B45752) (2,4-pentanedione) in the presence of an acid catalyst would produce a 7,9-dibromo-6,8-dimethyl-1H-1,5-benzodiazepine. Alternatively, reaction with α,β-unsaturated ketones (chalcones) can also be employed to generate differently substituted benzodiazepine (B76468) derivatives. ijtsrd.com

Building Block for Azo Dyes and Pigments

Azo dyes represent the largest class of synthetic colorants, characterized by the nitrogen-nitrogen double bond (–N=N–) that forms the chromophore. prepchem.comsynhet.com The synthesis is a two-step process: diazotization of a primary aromatic amine followed by azo coupling with an electron-rich coupling component. youtube.com

This compound is an ideal diazo component. The presence of strong electron-withdrawing groups (two bromine atoms and a nitro group) decreases the basicity of the amino group but produces a highly electrophilic and reactive diazonium salt upon reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). youtube.comyoutube.com

This resulting 2,4-dibromo-6-methyl-3-nitrobenzenediazonium salt can then be coupled with a variety of aromatic compounds, such as 2-naphthol, phenols, or other anilines, to form intensely colored azo dyes. nih.gov The specific shade of the dye is heavily influenced by the substituents on the aniline ring and the choice of the coupling partner. The dibromo and nitro substituents generally lead to a bathochromic (deepening of color) shift, often resulting in vibrant red, blue, or violet dyes with good lightfastness, making them suitable for dyeing synthetic fibers like polyester. nbinno.com A closely related compound, 2,6-dibromo-4-nitroaniline (B165464), is a known key intermediate for producing azo disperse dyes. nbinno.comrsc.org

Role in the Development of Fine Chemicals

Beyond its use in constructing specific heterocyclic systems and dyes, this compound is a valuable intermediate in the broader field of fine chemicals. These are complex, pure chemical substances produced in limited quantities for specialized applications, including as reagents and building blocks for pharmaceuticals and agrochemicals. synhet.com

A prime example of its application is in the synthesis of N-(2,4-dibromo-6-methyl-3-nitrophenyl)benzenesulfonamide. synhet.com This derivative is prepared by reacting this compound with benzenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or potassium carbonate. researchgate.net

This sulfonamide is not just an end product but a versatile intermediate itself. The benzenesulfonamide (B165840) group is a robust protecting group for the aniline nitrogen, rendering it stable to a variety of reaction conditions. This allows for selective chemical modifications at other positions of the aromatic ring. Subsequently, the sulfonamide group can be cleaved under specific reductive or hydrolytic conditions to regenerate the free amine, providing a strategic route to complex, multi-substituted aniline derivatives that would be difficult to access directly. This highlights the role of this compound as a foundational molecule for creating higher-value, specialized chemical entities. synhet.comresearchgate.net

Environmental Fate and Transformation of Halogenated Nitroanilines

Abiotic Transformation Pathways

Abiotic transformation processes are chemical reactions that occur in the environment without the direct involvement of microorganisms. snu.ac.kr These pathways, including photolysis and hydrolysis, can play a significant role in the natural attenuation of organic contaminants. navy.mil

Photolytic Degradation Potential

Photolytic degradation, or photolysis, is a process where light energy drives chemical reactions, often leading to the breakdown of complex molecules. snu.ac.kr For aromatic compounds, this can involve the cleavage of the aromatic ring or the transformation of substituent groups. The presence of a nitro group, as in 2,4-Dibromo-6-methyl-3-nitroaniline, can influence the compound's susceptibility to photolytic degradation. Research on related nitroaromatic compounds has shown that photolysis can be a significant degradation pathway. For instance, visible-light photoredox catalysis has been utilized for the bromination of arenes, indicating the potential for light-induced reactions involving halogenated aromatic compounds. acs.org The specific photolytic behavior of this compound would depend on factors such as the light intensity and wavelength, as well as the presence of other substances in the environment that can act as photosensitizers.

Hydrolytic Stability and Pathways

Biotic Transformation Pathways

Biotic transformations are metabolic processes carried out by living organisms, primarily microorganisms, that result in the chemical modification of a compound. snu.ac.kr These pathways are often the most significant route for the breakdown of organic pollutants in the environment. snu.ac.krmdpi.com

Microbial Degradation and Bioremediation Potential

Microorganisms have demonstrated the ability to degrade a wide variety of halogenated and nitroaromatic compounds. ekb.egnih.gov The presence of both bromine and a nitro group on the aniline (B41778) ring of this compound presents a complex substrate for microbial enzymes. The resistance of halogenated compounds to biodegradation often increases with the degree of halogenation. ekb.egsnu.ac.kr However, numerous bacterial and fungal strains have been isolated that can utilize halogenated anilines and nitroanilines as a source of carbon and energy. ekb.egresearchgate.netnih.gov

Filamentous fungi, with their extensive mycelial networks, are particularly effective in penetrating and degrading pollutants in soil. mdpi.com Mycoremediation, the use of fungi for bioremediation, is a promising strategy for cleaning up environments contaminated with halogenated nitrophenols and related compounds. mdpi.com The potential for microbial degradation of this compound suggests that bioremediation could be a viable strategy for contaminated sites.

Anaerobic and Aerobic Transformation Processes

The transformation of halogenated nitroanilines can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often proceeding through different pathways. nih.goveaht.org

Under aerobic conditions , the initial steps in the degradation of nitroaromatic compounds often involve oxidation reactions catalyzed by oxygenases. For N-methyl-4-nitroaniline, aerobic degradation by a Pseudomonas species was initiated by N-demethylation, followed by monooxygenation and oxidative deamination. researchgate.net A similar oxidative pathway could potentially be involved in the degradation of this compound.

Under anaerobic conditions , the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.govnih.govnih.gov This reduction typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.goveaht.org For example, 2,4,6-trinitrotoluene (B92697) (TNT) is reduced to aminodinitrotoluenes and then to diaminonitrotoluenes under anaerobic conditions. nih.gov It is plausible that this compound would undergo a similar reductive transformation of its nitro group in anaerobic environments. The resulting brominated methyl aniline would then be subject to further degradation, which could involve dehalogenation.

Analytical Detection in Environmental Matrices

The detection and quantification of trace levels of halogenated nitroanilines in complex environmental samples such as soil and water require sensitive and selective analytical methods. Various techniques have been developed for the analysis of anilines and nitroanilines.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of these compounds as it does not require a derivatization step, which is often necessary for gas chromatography (GC) due to the polar and thermolabile nature of anilines. thermofisher.com To achieve the low detection limits required for environmental monitoring, HPLC is often coupled with a pre-concentration step, such as solid-phase extraction (SPE). thermofisher.com On-line SPE-HPLC systems offer automation and high-throughput analysis. thermofisher.com

For more definitive identification and structural elucidation, mass spectrometry (MS) is coupled with chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying transformation products and metabolites of halogenated nitroanilines in environmental and biological samples. researchgate.netnih.gov

Fluorescence-based sensing methods are also being developed for the selective detection of nitroaromatic compounds. nih.govmdpi.com These methods offer advantages such as rapid response and high sensitivity. mdpi.com

Table 1: Research Findings on the Transformation of Halogenated Nitroanilines

| Transformation Pathway | Key Findings | Relevant Compounds |

|---|---|---|

| Abiotic | Visible-light photoredox catalysis can activate N-bromo reagents for electrophilic bromination of arenes. acs.org | Arenes, N-bromosuccinimide |

| Biotic (Aerobic) | A Pseudomonas strain was capable of utilizing N-Methyl-4-nitroaniline as a sole source of carbon, nitrogen, and energy. researchgate.net The degradation pathway involved N-demethylation, monooxygenation, and oxidative deamination. researchgate.net | N-Methyl-4-nitroaniline |

| Biotic (Anaerobic) | The initial step in the anaerobic biotransformation of 2,4,6-trinitrotoluene is the reduction of the nitro groups to form amino derivatives. nih.govnih.gov | 2,4,6-Trinitrotoluene |

| Bioremediation | Filamentous fungi show significant potential for the degradation of halogenated nitrophenols. mdpi.com Bacteria capable of degrading halogenated anilines can be isolated from contaminated soils. ekb.eg | Halogenated nitrophenols, Halogenated anilines |

Table 2: Analytical Methods for the Detection of Nitroanilines

| Analytical Technique | Description | Application |

|---|---|---|

| HPLC with SPE | High-performance liquid chromatography coupled with solid-phase extraction for pre-concentration. thermofisher.com | Determination of aniline and nitroanilines in drinking and environmental waters. thermofisher.com |

| GC-MS | Gas chromatography-mass spectrometry for separation and identification of volatile and semi-volatile compounds. researchgate.net | Identification of metabolic intermediates in the degradation of N-Methyl-4-nitroaniline. researchgate.net |

| LC-MS | Liquid chromatography-mass spectrometry for the analysis of polar and non-volatile compounds. nih.gov | Identification of transformation products of 2,4,6-trinitrotoluene in anaerobic sludge. nih.gov |

| Fluorescence Sensing | Use of fluorescent materials that exhibit a change in fluorescence upon interaction with the analyte. nih.govmdpi.com | Selective detection of p-nitroaniline. nih.govmdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Trinitrotoluene |

| N-Methyl-4-nitroaniline |

| p-Nitroaniline |

| N-bromosuccinimide |

| Aniline |

| 4-Amino-2-nitrophenol |

| 2-Amino-4-nitrophenol |

| 1,3-Diaminobenzene |

| 2-Chloro-4-nitrophenol |

| 5-Fluoro-2-nitrophenol |

| 2-Methoxy-5-nitroaniline |

| 4-Methoxy-5-nitroaniline |

| 2,4-Diaminoanisole |

| 2,6-Dibromo-4-nitroaniline (B165464) |

| 4-Bromo-2-nitroaniline (B116644) |

| 2-Bromo-3-fluoro-6-methyl-4-nitroaniline |

| 4-Nitroaniline (B120555) |

| 4-Aminophenol |

| 1,2,4-Benzenetriol |

| 2-Amino-4,6-dinitrotoluene |

| 4-Amino-2,6-dinitrotoluene |

| 2,4-Diamino-6-nitrotoluene |

| 2,6-Diamino-4-nitrotoluene |

| Triaminotoluene |

| 2,4-Dichlorophenoxyacetic acid |

| 1,3-Diphenylurea |

| n-Alkane |

| Sulfamethoxazole |

| 4-Amino-N-hydroxybenzenesulfonamide |

| 3-Amino-5-methylisoxazole |

| 4-Aminobenzenesulfonamide |

| p-Benzoquinone imine |

| 4-Aminophenol |

| Trihydroxybenzene |

| N-(3,5-dimethylpyrimidin-2-yl)-benzenesulfonamide |

| 2-Amino-4,6-dimethylpyrimidine |

| Phenyl sulphoxide |

| 1-Phenyl-1,2-propanedione |

| 6-APA |

| N-acetylvaline |

| 7-Methoxy-4,6-dimethyl-8-phenyloca-2,4-dienoic acid |

| 2-Methyl-3-methoxy-4-phenylbutyric acid |

| Alkylbenzenes |

| Phenylacetic acid |

| Chlorpyrifos |

| 3,5,6-Trichloro-2-pyridinol |

| Metformin |

| 2,2',4,4'-Tetraamino-6,6'-azotoluene |

| 2,2',6,6'-Tetraamino-4,4'-azotoluene |

| Hydroxy-diaminotoluenes |

| Dihydroxy-aminotoluenes |

| Trihydroxytoluene |

| p-Cresol |

| Toluene |

| 2,4,6-Trihydroxybenzene |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current academic and research-level understanding of 2,4-Dibromo-6-methyl-3-nitroaniline is minimal. Its existence is confirmed primarily through chemical supplier catalogs and its assigned CAS number. There is a significant lack of published primary literature detailing its synthesis, spectroscopic characterization (such as NMR, IR, or mass spectrometry), or crystallographic structure. While synthetic routes for similar substituted nitroanilines are well-documented—often involving multi-step processes of nitration and bromination on a precursor molecule like p-nitroaniline—a specific, optimized synthesis for the 2,4-dibromo-6-methyl-3-nitro isomer has not been reported. The electronic effects of its particular arrangement of substituents—an ortho/para-directing amino group, a meta-directing nitro group, and two deactivating bromo groups—imply a nuanced chemical character, yet this remains entirely speculative without empirical data.

Emerging Research Areas and Unexplored Reactivity

The true potential of this compound lies in its unexplored reactivity. The presence of a primary amine group opens the door to a wide range of chemical transformations. Key areas for future research include:

Diazotization and Coupling Reactions: The amino group can be converted into a diazonium salt, a highly versatile intermediate. Subsequent coupling reactions could lead to the formation of novel azo dyes. The specific substitution pattern would likely influence the color and stability of such dyes, a currently uninvestigated area.

Synthesis of Heterocyclic Compounds: The aniline (B41778) structure is a fundamental building block for a vast array of heterocyclic systems, such as quinolines, indoles, and benzimidazoles. The bromo and nitro groups could serve as functional handles for cyclization reactions or for further modification after the heterocyclic core is formed.

Cross-Coupling Reactions: The two bromine atoms are ideal sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide variety of carbon-based substituents, enabling the construction of complex molecular architectures from this simple starting material.

Potential for Advanced Material Science Applications

While no applications have been documented, the molecular structure of this compound suggests potential uses in material science. The high bromine content could impart flame-retardant properties to polymers if incorporated as a monomer or additive. Furthermore, the highly polarized nitroaniline scaffold is a common feature in nonlinear optical (NLO) materials. Investigation into its NLO properties could reveal potential for applications in optoelectronics. The development of novel polymers or organic semiconductors derived from this compound is another avenue that remains completely unexplored. A thorough characterization of its electronic and photophysical properties is a critical first step toward unlocking these potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dibromo-6-methyl-3-nitroaniline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential nitration and bromination of methyl-substituted aniline derivatives. For example, nitration of 6-methylaniline under controlled temperatures (0–5°C) using HNO₃/H₂SO₄ avoids over-nitration, followed by bromination with Br₂ in acetic acid or HBr/NaBrO₃ systems. Reaction stoichiometry and temperature must be optimized to prevent di-bromination byproducts .

- Validation : Monitor intermediates via TLC and confirm final product purity through melting point analysis (e.g., literature values: ~154°C) and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons adjacent to nitro groups deshield to ~8.5–9.0 ppm) .

- IR Spectroscopy : Confirm nitro (–NO₂) stretches at ~1520 cm⁻¹ and 1340 cm⁻¹, and N–H bends at ~1600 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for brominated nitroanilines?

- Methodology :

- Single-Crystal XRD : Refine data using programs like SHELXL to address discrepancies in bond lengths/angles caused by heavy atoms (Br) or disorder .

- Validation : Compare experimental data with computational models (DFT) to identify systematic errors (e.g., thermal motion artifacts) .

Q. What strategies optimize regioselectivity in bromination of methyl-nitroaniline precursors?

- Methodology :

- Directing Groups : Use meta-directing nitro groups to favor bromination at para positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution by stabilizing Br⁺ intermediates .

- Catalysis : FeBr₃ or AlBr₃ can enhance selectivity but may require post-reaction quenching to avoid decomposition .

Q. How can computational methods predict solubility and stability of this compound in varying solvents?

- Methodology :

- COSMO-RS Simulations : Calculate solubility parameters in water, ethanol, and DMSO using quantum-chemical descriptors (e.g., σ-profiles) .

- Stability Analysis : Perform DFT-based degradation studies (e.g., hydrolysis susceptibility of nitro groups under acidic conditions) .

Data Contradiction & Validation

Q. When NMR and XRD data conflict about substituent positions, how should researchers proceed?

- Resolution Workflow :

Cross-Validate : Repeat NMR with NOESY/ROESY to confirm spatial proximity of substituents.

Synchrotron XRD : Use high-flux sources to improve data resolution for heavy atoms (Br) .

Theoretical Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

Experimental Design

Q. What purification methods are optimal for removing brominated byproducts?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.